molecular formula C24H24N2O5 B334737 3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide

3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide

Cat. No.: B334737
M. Wt: 420.5 g/mol
InChI Key: DJZZKRPWDTUNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide is a complex organic compound with a molecular formula of C24H25NO5. It is characterized by the presence of three methoxy groups attached to a benzene ring, an amide linkage, and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with aniline to form 3,4,5-trimethoxybenzamide.

    Substitution Reaction: The next step involves the substitution of the amide hydrogen with a 4-[(3-methylbenzoyl)amino]phenyl group. This is achieved by reacting 3,4,5-trimethoxybenzamide with 4-[(3-methylbenzoyl)amino]phenyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require strong bases or acids as catalysts, such as sodium hydride (NaH) or sulfuric acid (H2SO4).

Major Products

Scientific Research Applications

3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide is unique due to its combination of methoxy groups and the substituted phenyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-[(3-methylbenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C24H24N2O5/c1-15-6-5-7-16(12-15)23(27)25-18-8-10-19(11-9-18)26-24(28)17-13-20(29-2)22(31-4)21(14-17)30-3/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

DJZZKRPWDTUNBM-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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